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Compound of Interest

Compound Name: O-(4-Methylphenyl)-L-serine

Cat. No.: B15128224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

compounds structurally related to O-(4-Methylphenyl)-L-serine. Due to the limited availability

of direct SAR studies on O-(4-Methylphenyl)-L-serine analogs, this guide synthesizes findings

from research on structurally similar molecules, including phenylglycine analogs and other aryl-

substituted compounds. The aim is to provide a valuable resource for researchers engaged in

the design and development of novel therapeutic agents by exploring how structural

modifications influence biological activity.

Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from studies on L-serine analogs and

related phenyl-substituted compounds, offering insights into their inhibitory and cytotoxic

activities.

Table 1: Inhibitory Activity of L-Phenylglycine Analogs on Alanine-Serine-Cysteine Transporter

(ASCT) 1 and 2

L-phenylglycine and its analogs have been identified as inhibitors of the neutral amino acid

transporters ASCT1 and ASCT2.[1] These transporters are relevant to the study of serine
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analogs as they are responsible for the transport of D-serine, a co-agonist of the NMDA

receptor.[1]

Compoun
d

R1 R2 R3 R4
ASCT1
IC50 (µM)

ASCT2
IC50 (µM)

L-

Phenylglyci

ne

H H H H >1000 250 ± 50

L-4-Chloro-

phenylglyci

ne

H H Cl H 100 ± 20 30 ± 5

L-3,4-

Dichloro-

phenylglyci

ne

H Cl Cl H 50 ± 10 15 ± 3

L-4-Fluoro-

phenylglyci

ne

H H F H 300 ± 60 80 ± 15

L-4-Nitro-

phenylglyci

ne

H H NO2 H >1000 >1000

L-4-Methyl-

phenylglyci

ne

H H CH3 H 800 ± 150 200 ± 40

Table 2: Anticancer Activity of Phenylurea Derivatives

A series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were synthesized and

evaluated for their anticancer activity against various human tumor cell lines.[2]
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Compound
R (N'-
substituent)

X (Haloacyl
group)

CEM IC50
(µM)

Daudi IC50
(µM)

MCF-7 IC50
(µM)

16a Phenyl Bromoacetyl 2.54 3.12 4.07

16b
4-

Chlorophenyl
Bromoacetyl 1.89 2.45 3.56

16c
4-

Methylphenyl
Bromoacetyl 2.11 2.89 3.88

16j Isopropyl Bromoacetyl 0.38 0.56 0.89

16k Phenyl

2-

Bromopropio

nyl

5.67 7.89 9.12

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Inhibition of ASCT1 and ASCT2
The inhibitory activity of L-phenylglycine analogs on ASCT1 and ASCT2 was determined using

a radiolabeled substrate uptake assay.[1]

Cell Culture: HEK293 cells stably expressing human ASCT1 or ASCT2 were cultured in

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum,

100 U/mL penicillin, and 100 µg/mL streptomycin.

Uptake Assay: Cells were seeded in 24-well plates and grown to confluence. On the day of

the assay, the growth medium was removed, and the cells were washed with Krebs-Ringer-

HEPES (KRH) buffer.

Inhibitor Incubation: Cells were pre-incubated with varying concentrations of the test

compounds (L-phenylglycine analogs) in KRH buffer for 10 minutes at 37°C.

Substrate Addition: A mixture of [³H]L-serine (as the substrate) and unlabeled L-serine was

added to each well to initiate the uptake reaction.
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Termination and Lysis: After a 10-minute incubation at 37°C, the uptake was terminated by

aspirating the assay solution and washing the cells three times with ice-cold KRH buffer. The

cells were then lysed with 0.1 M NaOH.

Quantification: The radioactivity in the cell lysates was measured using a liquid scintillation

counter.

Data Analysis: IC50 values were calculated by non-linear regression analysis of the

concentration-response curves.

Anticancer Activity Evaluation
The in vitro anticancer activity of the phenylurea derivatives was evaluated using the MTT

assay.[2]

Cell Lines: A panel of human cancer cell lines, including CEM (leukemia), Daudi (lymphoma),

and MCF-7 (breast cancer), were used.

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and

allowed to attach overnight.

Compound Treatment: The cells were treated with various concentrations of the synthesized

phenylurea derivatives for 48 hours.

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added

to each well, and the plates were incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell

growth (IC50) was determined from the dose-response curves.
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Visualizing Structure-Activity Relationships and
Workflows
The following diagrams illustrate key concepts and workflows relevant to SAR studies.
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Caption: A generalized workflow for structure-activity relationship (SAR) studies.
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Caption: Competitive inhibition of an enzyme by an analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15128224?utm_src=pdf-body-img
https://www.benchchem.com/product/b15128224?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28807674/
https://pubmed.ncbi.nlm.nih.gov/28807674/
https://pubmed.ncbi.nlm.nih.gov/28807674/
https://pubmed.ncbi.nlm.nih.gov/19410466/
https://pubmed.ncbi.nlm.nih.gov/19410466/
https://www.benchchem.com/product/b15128224#structure-activity-relationship-studies-of-o-4-methylphenyl-l-serine-analogs
https://www.benchchem.com/product/b15128224#structure-activity-relationship-studies-of-o-4-methylphenyl-l-serine-analogs
https://www.benchchem.com/product/b15128224#structure-activity-relationship-studies-of-o-4-methylphenyl-l-serine-analogs
https://www.benchchem.com/product/b15128224#structure-activity-relationship-studies-of-o-4-methylphenyl-l-serine-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15128224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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